REACTION_CXSMILES
|
C([Li])CCC.C([Mg]Cl)CCC.Br[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[N:14]=1.CN(C)[CH:22]=[O:23]>CCCCCC.C1(C)C=CC=CC=1.O1CCCC1.C(O)(=O)C>[Br:19][C:15]1[N:14]=[C:13]([CH:22]=[O:23])[CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
337 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
222 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
169 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
84.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −10° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred at −10° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
After further stirring at 0° C. for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous sodium chloride (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.68 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |